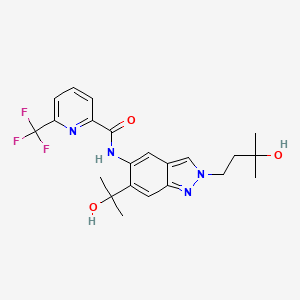

4-氧代-N-((5-(对甲苯基)异恶唑-3-基)甲基)-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycylglycine (HGlyGlyOH, 1) is the simplest dipeptide widely used in organic synthesis, medicine, biochemistry, and agricultural chemistry . Glycylglycine derivatives were used to obtain zinc complexes and subsequently construct synthetic receptors for the analysis of phosphorylated peptides .

Synthesis Analysis

The acylation of glycylglycine and its morpholide with 4,5-dichloroisothiazole-3-carbonyl chloride gave the corresponding N - (4,5-dichloroisothiazole-3-ylcarbonyl) derivatives . N - [5- ( p -Tolyl)isoxazole-3-carbonyl] analogs were synthesized by acylation of glycylglycine and its morpholide with 5- ( p -tolyl)isoxazole-3-carbonyl azide .Molecular Structure Analysis

The reactions of glycylglycine and its morpholide with phenyl N - (4,5-dichloroisothiazol-3-yl)- and N - [ ( p -tolyl)isoxazol-3-yl]carbamates afforded derivatives containing an urea fragment .Chemical Reactions Analysis

Treatment of the same substrates with 5- ( p -tolyl)isoxazole-3-carbonyl resulted in the formation of mixtures of products .Physical And Chemical Properties Analysis

The goal of the present work was to synthesize conjugates of glycylglycine and its morpholide with 5- ( p -tolyl)isoxazole and 4,5-dichloroisothiazole linked through a carbonyl or carbamoyl spacer, as well as their water-soluble salts, as potential antitumor agents .科学研究应用

结构表征和多态性

4-氧代-N-苯基-4H-色烯-2-甲酰胺及其衍生物,包括 7-甲氧基-4-氧代-N-对甲苯基-4H-色烯-2-甲酰胺,已经对其晶体结构进行了研究。这些化合物表现出多态性,不同的形式在不同的空间群中结晶。这些研究强调了 C-N 键周围反旋转异构构象的重要性,以及酰胺和吡喃环氧原子取向的可变性。其中一种化合物还以半水合物的形式结晶,证明了溶剂在这些分子的结构多样性中的作用 (Reis 等人,2013)。

合成和抗菌活性

与 4-氧代-N-((5-(对甲苯基)异恶唑-3-基)甲基)-4H-色烯-2-甲酰胺相关的各种衍生物已使用微波辐射下的环境友好程序合成。然后评估了这些化合物对不同细菌菌株的抗菌活性,显示出显着的抗菌和抗真菌活性。这项研究表明这些化合物在开发新的抗菌剂方面的潜力 (Raval 等人,2012)。

新型合成技术和生物学评估

其他研究专注于开发相关化合物的合成新技术并评估其生物活性。例如,对色烷-哌啶稠合异恶唑烷的还原研究导致通过串联分子内重排形成 2-(甲基氨基)-4-氧代-N-苯基-N-丙基-4H-色烯-3-甲酰胺。这项研究有助于了解这些化合物的化学行为及其在药物化学中的潜在应用 (Singh 等人,2017)。

抗氧化剂和抗菌剂

此外,已探索吲哚基-4H-色烯-3-甲酰胺的一锅合成作为生产具有抗氧化和抗菌特性的化合物的的方法。该研究证明了合成策略的效率和合成化合物的生物学相关性,突出了它们作为治疗剂的潜力 (Subbareddy & Sumathi,2017)。

作用机制

安全和危害

The synthesized compounds are capable of enhancing the antitumor activity of first-line drugs used in the chemotherapy of brain tumors, such as cisplatin, carboplatin, temozolomide, cytarabine, etc . This makes it possible to reduce the therapeutic dose of these fairly toxic drugs several times, which is very important for the improvement of the life quality of patients .

未来方向

Chemical modification of glycylglycine could enhance the efficiency and selectivity of its biological action . For example, glycylglycine conjugates with antibiotics were recommended for use as antibacterial agents against gram-negative bacteria, which makes it possible to overcome bacterial resistance to conventional drugs .

属性

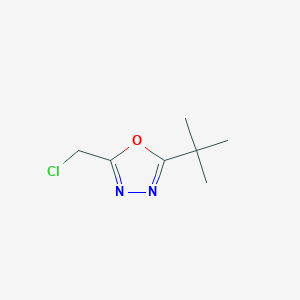

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-13-6-8-14(9-7-13)19-10-15(23-27-19)12-22-21(25)20-11-17(24)16-4-2-3-5-18(16)26-20/h2-11H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZOYEOOVAPRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442047.png)

![6-chloro-5-cyano-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2442052.png)

![Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2442053.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442057.png)

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)

![N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2442060.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)

![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)